molecular formula C12H14F3NO B13947406 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone

1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone

Cat. No.: B13947406
M. Wt: 245.24 g/mol
InChI Key: YMAPIFCPCZSRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an aromatic ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the isopropyl and trifluoromethyl groups onto the aromatic ring, followed by the formation of the ethanone moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-[4-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-6-4-10(5-7-11)9(3)17/h4-8H,1-3H3

InChI Key

YMAPIFCPCZSRKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C(=O)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.